molecular formula C14H15N3O3S3 B2450946 3,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)isoxazole-4-sulfonamide CAS No. 1421531-48-7

3,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)isoxazole-4-sulfonamide

Cat. No.: B2450946
CAS No.: 1421531-48-7
M. Wt: 369.47
InChI Key: DBIKZJBAJABBPX-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H15N3O3S3 and its molecular weight is 369.47. The purity is usually 95%.
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Biological Activity

3,5-Dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)isoxazole-4-sulfonamide, with the CAS number 1421531-48-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C14H15N3O3S3C_{14}H_{15}N_{3}O_{3}S_{3} with a molecular weight of 369.5 g/mol. The structure includes an isoxazole ring, a thiazole moiety, and a sulfonamide functional group, which are critical for its biological activity.

PropertyValue
CAS Number1421531-48-7
Molecular FormulaC₁₄H₁₅N₃O₃S₃
Molecular Weight369.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Properties

Recent studies have indicated that compounds containing isoxazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains and fungi. The compound's sulfonamide group may enhance its interaction with bacterial enzymes, contributing to its antimicrobial activity .

Antitumor Activity

Research has suggested that thiazole derivatives can act as potential antitumor agents. In one study, compounds similar to this compound were evaluated against HepG-2 and A549 cell lines, demonstrating promising results in inhibiting tumor cell growth .

Case Studies

  • Antitubercular Activity : A series of isoxazole-based compounds were tested for their antitubercular activity against Mycobacterium tuberculosis. The findings indicated that modifications to the thiazole moiety could significantly enhance the efficacy of these compounds against both drug-susceptible and drug-resistant strains .
  • Carbonic Anhydrase Inhibition : Another study focused on sulfonamide derivatives showed weak inhibition against human carbonic anhydrase isoforms. Despite low potency, these findings suggest potential for further development into selective inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Isoxazole Ring : Essential for interaction with biological targets.
  • Thiazole Moiety : Influences lipophilicity and enhances biological interactions.
  • Sulfonamide Group : Critical for antimicrobial action through inhibition of bacterial enzymes.

Properties

IUPAC Name

3,5-dimethyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S3/c1-8-12(22-14(16-8)11-5-4-6-21-11)7-15-23(18,19)13-9(2)17-20-10(13)3/h4-6,15H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIKZJBAJABBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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